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molecular formula C12H17BO3 B1333622 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 269409-97-4

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B1333622
M. Wt: 220.07 g/mol
InChI Key: VLROJECCXBBKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106077B2

Procedure details

To a degassed solution of 6-Bromo-benzo[d]isothiazole-3-carboxylic acid (0.42 g, 1.54 mmol), 3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl-phenol (0.54, 2.31 mmol), 2-Dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl (0.064 g, 0.154 mmol), and potassium phosphate (0.71 g, 3.1 mmol) in dioxane (8 mL) and water (4 mL) is added Pd(OAc)2 (6.5 mg, 0.03 mmol). The reaction is degassed again and heated to 80 degrees for 18 h. The reaction is cooled to room temperature and concentrated under reduced pressure. The material is diluted with EtOAc and 1N HCl. The layers are separated and concentrated under reduced pressure. The crude material is diluted with 20 mL of MeOH and 2 mL H2SO4 and heated to reflux for 2 h. The reaction is concentrated onto silica and purified using a gradient of 20 to 50% EtOAc in Hexanes to yield the title compound (0.12 g, 26% yield). ES/MS m/e 300.0 (M+1).
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
2.31 mmol
Type
reactant
Reaction Step One
Quantity
0.064 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
6.5 mg
Type
catalyst
Reaction Step One
Yield
26%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:13]=[CH:12][C:5]2[C:6]([C:9]([OH:11])=[O:10])=[N:7][S:8][C:4]=2[CH:3]=1.CC1(C)C(C)(C)OB([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=2[OH:28])O1.[CH:30]1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>O1CCOCC1.O.CC([O-])=O.CC([O-])=O.[Pd+2]>[OH:28][C:23]1[CH:22]=[CH:27][C:26]([C:2]2[CH:13]=[CH:12][C:5]3[C:6]([C:9]([OH:11])=[O:10])=[N:7][S:8][C:4]=3[CH:3]=2)=[C:25]([CH3:30])[CH:24]=1 |f:3.4.5.6,9.10.11|

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
BrC1=CC2=C(C(=NS2)C(=O)O)C=C1
Name
Quantity
2.31 mmol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=C(C=CC=C1)O)C
Name
Quantity
0.064 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
potassium phosphate
Quantity
0.71 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
6.5 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is degassed again
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80 degrees for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The material is diluted with EtOAc and 1N HCl
CUSTOM
Type
CUSTOM
Details
The layers are separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The crude material is diluted with 20 mL of MeOH and 2 mL H2SO4
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated onto silica
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C(C=C1)C1=CC2=C(C(=NS2)C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 273.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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